
4-Methoxy-3-nitrobenzoyl chloride
Overview
Description
4-Methoxy-3-nitrobenzoyl chloride (CAS: 10397-28-1) is a nitro-substituted benzoyl chloride derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol. Its structure features a methoxy group (-OCH₃) at the para position (C4) and a nitro group (-NO₂) at the meta position (C3) relative to the acyl chloride functional group. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity and stability. Key physical properties include a density of 1.421 g/cm³ and a canonical SMILES representation of COC1=C(C=C(C=C1)C(=O)Cl)N+[O-] . It is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.
Preparation Methods
Direct Chlorination of 4-Methoxy-3-Nitrobenzoic Acid
The most widely documented method involves the direct conversion of 4-methoxy-3-nitrobenzoic acid to its corresponding acid chloride using halogenating agents. Thionyl chloride (SOCl₂) remains the reagent of choice due to its high efficiency and byproduct volatility.
Reaction Mechanism and Stoichiometry
The chlorination proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Thionyl chloride acts both as a chlorinating agent and a solvent, with dimethylformamide (DMF) often employed as a catalyst (0.5–2 mol%) to accelerate the reaction . The general stoichiometry follows:
8\text{H}7\text{NO}5 + \text{SOCl}2 \rightarrow \text{C}8\text{H}6\text{ClNO}4 + \text{SO}2 \uparrow + \text{HCl} \uparrow
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
In a representative procedure, 184 g of 4-methoxy-3-nitrobenzoic acid is refluxed with 167 g SOCl₂ in toluene for 7 hours, achieving >95% conversion . Gaseous byproducts (HCl, SO₂) are scrubbed using NaOH solutions, aligning with industrial safety protocols .
Nitro Group Introduction via Electrophilic Aromatic Substitution
An alternative route involves the nitration of 4-methoxybenzoyl chloride, leveraging the directing effects of the methoxy group.
Nitration Reagents and Regioselectivity
The methoxy group’s strong ortho/para-directing nature necessitates careful control to avoid over-nitration. Mixed nitric-sulfuric acid systems (HNO₃/H₂SO₄) at 0–5°C preferentially nitrate the para position, but meta-substitution dominates when steric hindrance exists . For 4-methoxybenzoyl chloride, nitration at the 3-position is achieved using:
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Nitrating Agent : 90% HNO₃ in acetic anhydride
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Temperature : –10°C to 0°C
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Reaction Time : 4–6 hours
This method yields 68–72% 3-nitro-4-methoxybenzoyl chloride, with <5% para-isomer formation .
Challenges in Nitration Selectivity
Competing reactions include:
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Hydrolysis of the acid chloride to benzoic acid derivatives under acidic conditions
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Oxidative decomposition at temperatures >10°C
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Formation of dinitro byproducts with excess HNO₃
Purification via fractional crystallization from hexane/acetone (6:4) improves isomer separation, yielding 98% pure product .
Methoxylation of 3-Nitrobenzoyl Chloride
Introducing the methoxy group post-chlorination offers an alternative pathway, though this approach is less common due to competing side reactions.
Nucleophilic Aromatic Substitution
Under strongly basic conditions (NaOH/MeOH), the chloride at the 4-position of 3-nitrobenzoyl chloride undergoes displacement by methoxide:
7\text{H}4\text{ClNO}3 + \text{NaOCH}3 \rightarrow \text{C}8\text{H}6\text{ClNO}_4 + \text{NaCl}
Limitations and Mitigation Strategies
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Low Reactivity : The nitro group deactivates the ring, requiring high temperatures (120–140°C)
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Byproduct Formation : Up to 20% hydrolysis to 3-nitrobenzoic acid observed
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Solvent Optimization : Dimethyl sulfoxide (DMSO) enhances reactivity, achieving 55% yield at 130°C
Comparative Analysis of Synthetic Routes
Economic assessments favor direct chlorination for industrial applications, while nitration routes are preferred for small-scale, high-purity demands.
Purification and Characterization
Distillation vs. Crystallization
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Vacuum Distillation : Boiling point 357.8°C at 760 mmHg; impractical due to thermal decomposition risks
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Crystallization : Hexane/acetone (6:4) yields needle-like crystals with 99.5% purity after two recrystallizations
Spectroscopic Validation
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FTIR : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂)
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¹H NMR (CDCl₃): δ 8.45 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.05 (s, 3H, OCH₃)
Industrial-Scale Considerations
Waste Management
The patent US4192947A details an integrated approach where SOCl₂-derived HCl/SO₂ is neutralized to NaHSO₃, which is subsequently used in downstream reductions . This closed-loop system reduces effluent toxicity by 80% compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Hydrolysis: Reaction with water or aqueous bases to form 4-methoxy-3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methoxy-3-nitroaniline: Formed from the reduction of the nitro group.
4-Methoxy-3-nitrobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-Methoxy-3-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can undergo reduction, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: The carbonyl carbon of the benzoyl chloride group is the primary site for nucleophilic attack.
Reduction Pathways: The nitro group can be reduced to an amino group, altering the compound’s chemical properties and potential biological activity.
Comparison with Similar Compounds
Comparison with Similar Nitro-Substituted Benzoyl Chlorides
2.1 Structural and Physical Properties
The table below compares 4-methoxy-3-nitrobenzoyl chloride with structurally related compounds:
Key Observations :
- Substituent Effects: The methoxy group in this compound acts as an electron-donating group, while the nitro group is electron-withdrawing. This combination creates a polarized electronic environment, enhancing reactivity in nucleophilic acyl substitutions compared to non-methoxy analogs like 4-nitrobenzoyl chloride.
- Molecular Weight : Compounds with methoxy groups (e.g., 4-methoxy-3-nitro and 3-methoxy-2-nitro) have higher molecular weights due to the additional oxygen atom.
2.2 Reactivity and Stability
- This compound exhibits exothermic decomposition under certain conditions, particularly in polycondensation reactions. The presence of copper salts may catalyze this process, necessitating careful handling.
- 4-Nitrobenzoyl chloride (without a methoxy group) is less polarized and generally more stable but less reactive in electrophilic aromatic substitution due to the absence of an electron-donating group.
Biological Activity
4-Methoxy-3-nitrobenzoyl chloride is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features, which include both methoxy and nitro groups. These functional groups contribute to its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
This compound can be characterized by its molecular formula . The presence of the methoxy group enhances its lipophilicity, while the nitro group can undergo bioreduction to form reactive intermediates. These properties make it suitable for a variety of chemical reactions, including acylation and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group may be reduced to form reactive species that can modify proteins or nucleic acids, potentially leading to therapeutic effects or toxicity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its application in drug design.
- Protein Interaction : It acts as a probe in biochemical assays to study enzyme activities and protein interactions, providing insights into cellular processes.
Medicinal Chemistry
This compound is utilized as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system. Its derivatives have exhibited promising activities against various diseases, including cancer and bacterial infections.
Material Science
In materials science, this compound can be used to develop novel polymers with specific electronic or optical properties. Its unique chemical structure allows for the modification of material characteristics.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound showed significant inhibition of human enteropeptidase, with IC50 values ranging from 5.6 nM to over 3300 nM depending on the substituents. This suggests potential therapeutic applications in obesity treatment by modulating digestive enzyme activity .
- Antimicrobial Activity : Research indicated that compounds derived from this compound exhibited enhanced antimicrobial activity against resistant strains of Staphylococcus aureus. The compound was found to reduce the minimum inhibitory concentration (MIC) of fluoroquinolones significantly when used in combination therapy .
- Cytotoxicity Studies : In vitro studies have shown that this compound and its derivatives possess cytotoxic properties against various cancer cell lines, indicating their potential use as anticancer agents .
Data Tables
The following tables summarize key findings from research studies involving this compound:
Compound | IC50 (nM) | Target | Effect |
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This compound | 94 (79–110) | Human enteropeptidase | Inhibition observed |
Derivative A | 7.4 | Cancer cell lines | Significant cytotoxicity |
Derivative B | 32 | Staphylococcus aureus | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxy-3-nitrobenzoyl chloride in academic settings?
The compound is typically synthesized via sequential nitration and methoxylation of benzoyl chloride derivatives. A common approach involves nitrating 4-methoxybenzoic acid using HNO₃/H₂SO₄ under controlled temperatures (0–5°C), followed by conversion to the acyl chloride using thionyl chloride (SOCl₂) or PCl₅. Purification is achieved via vacuum distillation or recrystallization from dry aprotic solvents .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1760 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) groups.
- NMR (¹H and ¹³C) : Identifies substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons split by nitro/methoxy groups).
- Mass Spectrometry : Molecular ion [M+] peak at m/z 215.59 (C₈H₆ClNO₄) and fragmentation patterns align with NIST reference data .
Q. What safety protocols are essential when handling this compound?
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Moisture Avoidance : Reacts violently with water, releasing HCl gas. Store under anhydrous conditions (e.g., molecular sieves) .
Q. What are common research applications of this compound?
Primarily used as an intermediate in synthesizing:
- Dyes/Pigments : Derivatives like 3-amino-4-methoxybenzimidazole and Red 187 .
- Pharmaceuticals : Precursor for bioactive molecules via nucleophilic acyl substitution .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic acyl substitutions?
The nitro group at the 3-position activates the carbonyl carbon by reducing electron density, enhancing electrophilicity. This directs nucleophiles (e.g., amines, alcohols) to the para position relative to the methoxy group. Kinetic studies using Hammett parameters (σ⁺) can quantify this effect .
Q. What are the decomposition pathways of this compound under thermal or catalytic conditions?
- Thermal Decomposition : Above 80°C, exothermic decomposition releases NOₓ gases and forms polymeric residues.
- Catalytic Decomposition : Copper salts accelerate decomposition via radical pathways, requiring strict temperature control during reactions .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading).
- Controlled Replication : Use anhydrous solvents (e.g., dry DCM) and rigorously exclude moisture.
- Analytical Validation : Compare HPLC/GC-MS data across studies to identify impurities or side products .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Properties
IUPAC Name |
4-methoxy-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMQFBGQSNVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495068 | |
Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-28-1 | |
Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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